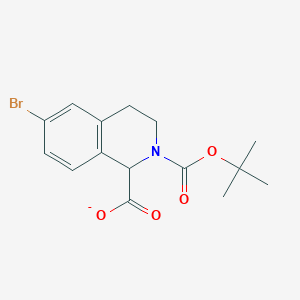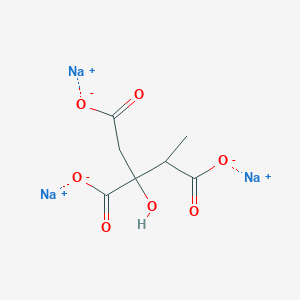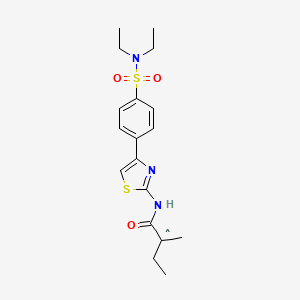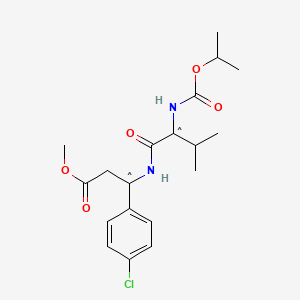![molecular formula C20H28O6-2 B12349100 2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate](/img/structure/B12349100.png)
2,2-Bis(7-oxabicyclo[4.1.0]heptan-4-ylmethyl)hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate is a chemical compound with the molecular formula C20H30O6 and a molecular weight of 366.45 g/mol . It is also known by other names such as Adipic Acid Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) Ester and Bis(3,4-epoxycyclohexylmethyl) Hexanedioate . This compound is primarily used in the field of materials science, particularly in the synthesis of polymers and high-performance materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate typically involves the reaction of adipic acid with 7-oxabicyclo[4.1.0]heptan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
作用機序
The mechanism of action of Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate involves its interaction with specific molecular targets and pathways. The compound can act as a cross-linking agent in polymerization reactions, forming strong covalent bonds between polymer chains. This enhances the mechanical properties and stability of the resulting materials .
類似化合物との比較
Similar Compounds
Bis(3,4-epoxycyclohexylmethyl) Hexanedioate: Similar in structure and used in similar applications.
Adipic Acid Bis(3,4-epoxycyclohexylmethyl) Ester: Another compound with comparable properties and uses.
Uniqueness
Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form strong covalent bonds makes it particularly valuable in the synthesis of high-performance materials .
特性
分子式 |
C20H28O6-2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2,2-bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl)hexanedioate |
InChI |
InChI=1S/C20H30O6/c21-18(22)2-1-7-20(19(23)24,10-12-3-5-14-16(8-12)25-14)11-13-4-6-15-17(9-13)26-15/h12-17H,1-11H2,(H,21,22)(H,23,24)/p-2 |
InChIキー |
JDJCWTMAUWZTOM-UHFFFAOYSA-L |
正規SMILES |
C1CC2C(O2)CC1CC(CCCC(=O)[O-])(CC3CCC4C(C3)O4)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)

![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)




![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)

![7-fluoro-8-(3-{[(2-hydroxyethyl)amino]methyl}pyrrolidin-1-yl)-5-oxo-1H,2H-[1,3]thiazolo[3,2-a]quinoline-4-carboxylic acid](/img/structure/B12349062.png)



